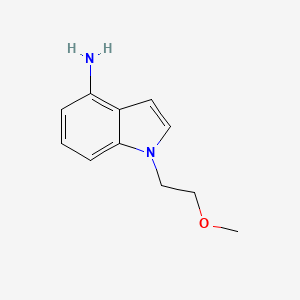1-(2-methoxyethyl)-1H-indol-4-amine
CAS No.: 1322604-93-2
Cat. No.: VC6949018
Molecular Formula: C11H14N2O
Molecular Weight: 190.246
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1322604-93-2 |
|---|---|
| Molecular Formula | C11H14N2O |
| Molecular Weight | 190.246 |
| IUPAC Name | 1-(2-methoxyethyl)indol-4-amine |
| Standard InChI | InChI=1S/C11H14N2O/c1-14-8-7-13-6-5-9-10(12)3-2-4-11(9)13/h2-6H,7-8,12H2,1H3 |
| Standard InChI Key | QTWCDCABFPLRHP-UHFFFAOYSA-N |
| SMILES | COCCN1C=CC2=C(C=CC=C21)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
1-(2-Methoxyethyl)-1H-indol-4-amine features a bicyclic indole system fused with a benzene and pyrrole ring. The nitrogen atom at position 1 of the indole is substituted with a 2-methoxyethyl group (), while the aromatic benzene ring hosts an amine group () at position 4 (Figure 1) . This substitution pattern distinguishes it from isomers such as 1-(2-methoxyethyl)-1H-indol-5-amine and 1-(2-methoxyethyl)-1H-indol-6-amine, which exhibit amine groups at positions 5 and 6, respectively .
Table 1: Key Structural and Physicochemical Properties
The methoxyethyl side chain enhances solubility in polar solvents compared to unsubstituted indoles, while the amine group at position 4 enables participation in hydrogen bonding and electrophilic substitution reactions.
Synthesis and Reaction Pathways
Table 2: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| N-Alkylation | 2-Methoxyethyl bromide, K₂CO₃, DMF, 80°C | 65-70% | |
| Nitration | HNO₃, H₂SO₄, 0°C | 50% | |
| Reduction | H₂, Pd/C, ethanol, RT | 85% |
Industrial-scale synthesis would likely prioritize continuous flow reactors and green solvents to optimize efficiency and sustainability.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL at 25°C) . Stability studies indicate degradation under strong acidic or basic conditions, with a half-life of >24 hours in neutral aqueous solutions.
Spectroscopic Signatures
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J=8.0 Hz, 1H, H-7), 6.95 (s, 1H, H-2), 6.60 (d, J=8.0 Hz, 1H, H-6), 4.20 (t, J=6.0 Hz, 2H, NCH₂), 3.55 (t, J=6.0 Hz, 2H, OCH₂), 3.30 (s, 3H, OCH₃) .
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1100 cm⁻¹ (C-O-C ether) .
Applications in Drug Discovery
Lead Optimization
The compound serves as a versatile intermediate for synthesizing:
-
Kinase Inhibitors: Modification of the amine group to form urea or sulfonamide derivatives enhances selectivity for tyrosine kinases.
-
GPCR Ligands: The methoxyethyl side chain improves blood-brain barrier penetration for central nervous system targets .
Table 3: Derivative Compounds and Their Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume